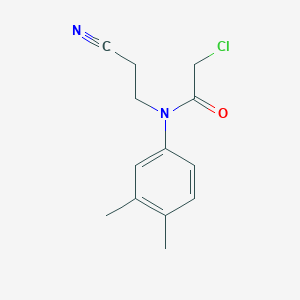

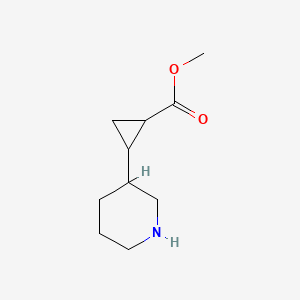

![molecular formula C23H25ClN4O4S2 B2523535 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217037-29-0](/img/structure/B2523535.png)

6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, as described in one study, required the preparation of specific intermediates and subsequent reactions to introduce the desired functional groups . Similarly, the synthesis of polyimides derived from pyridine-containing monomers involved a series of reactions including nitro displacement, acidic hydrolysis, and cyclodehydration . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities with the pyridine and tetrahydrothieno moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as elemental analysis . These techniques provide detailed information about the functional groups present and the overall molecular architecture. For the compound of interest, similar analytical methods would likely reveal insights into its molecular conformation and electronic distribution, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their biological activities. For example, certain pyridinecarboxamide derivatives have shown antiallergic activity , while others have demonstrated antibacterial properties . The compound may also undergo specific chemical reactions relevant to its potential pharmacological applications. Understanding these reactions would require experimental studies to determine its behavior under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the polymorphism of a pyridine-2,6-dicarboxamide derivative was investigated, revealing different conformations and packing due to intermolecular hydrogen bonding interactions . Additionally, the thermal stability and solubility of novel polyimides containing pyridine moieties were characterized, providing insights into their potential applications . The compound would likely exhibit its own unique set of physical and chemical properties, which could be elucidated through similar experimental analyses.

Applications De Recherche Scientifique

Neuroactive Peptides and Cognitive Effects

Research on angiotensin IV and des-Phe(6)Ang IV, peptides of the renin-angiotensin system involved in memory processing, suggests that their pro-cognitive effects may be mediated by dopamine receptor subpopulations in a brain region-specific manner. This indicates a potential for compounds targeting similar pathways to influence cognitive functions and memory aspects (Braszko, 2010).

Heterocyclic Aromatic Amines in Food Safety

Studies on heterocyclic aromatic amines (HAAs) have explored their formation, mitigation, and metabolism during food processing and dietary intake. HAAs, formed during thermal processing of meat, are considered probable carcinogenic substances. This research area is critical for understanding how structural analogs or compounds sharing similar chemical properties may behave in biological systems or contribute to health risks (Chen et al., 2020).

Antitubercular Activity of Heterocyclic Compounds

The modification of isoniazid (INH) structure and evaluation of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives have shown significant anti-tubercular activity against M. tuberculosis. This research underscores the potential of heterocyclic compounds in developing new leads for anti-TB compounds (Asif, 2014).

Optoelectronic Materials and Heterocyclic Chemistry

Innovations in the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion highlight the importance of heterocyclic compounds in creating novel optoelectronic materials. This area of research demonstrates the versatility of heterocyclic chemistry in developing compounds with significant technological applications (Lipunova et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S2.ClH/c1-26-13-12-18-19(14-26)32-23(20(18)21(24)28)25-22(29)15-8-10-17(11-9-15)33(30,31)27(2)16-6-4-3-5-7-16;/h3-11H,12-14H2,1-2H3,(H2,24,28)(H,25,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMKGOZTRNIDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)

![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2523460.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![[5-(4-Fluorophenyl)-14-methyl-7-propan-2-ylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2523464.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)

![({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2523472.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2523475.png)